molecular formula C16H14FN3S B5667915 N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine

Cat. No. B5667915
M. Wt: 299.4 g/mol
InChI Key: BPALULBSZMZKLO-UHFFFAOYSA-N
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Description

N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine is a compound that has been studied for its structural and chemical properties, particularly in the context of its potential applications in various fields.

Synthesis Analysis

  • Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported the synthesis of similar compounds, highlighting methodologies that could be applicable to the synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

  • The crystal structure and molecular conformation of related compounds were studied by Krishnamurthy, Nagarajaiah, and Begum (2014), providing insights into the structural characteristics that could be relevant to N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine (Krishnamurthy, Nagarajaiah, & Begum, 2014).

Chemical Reactions and Properties

  • Research by Sagar et al. (2017) on closely related compounds can provide an understanding of the chemical reactions and properties of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine (Sagar et al., 2017).

Physical Properties Analysis

  • The study by Dani et al. (2013) on compounds with similar structures can be referenced for understanding the physical properties of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine (Dani et al., 2013).

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3S/c1-10-3-6-15(18-8-10)20-16-19-14(9-21-16)12-4-5-13(17)11(2)7-12/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPALULBSZMZKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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